molecular formula C7H13Br B057075 (Bromomethyl)cyclohexane CAS No. 2550-36-9

(Bromomethyl)cyclohexane

Cat. No. B057075
CAS RN: 2550-36-9
M. Wt: 177.08 g/mol
InChI Key: UUWSLBWDFJMSFP-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclohexane is a chemical compound involved in various chemical synthesis processes. Its utility spans across different chemical reactions, where it plays a pivotal role due to its unique molecular structure and reactivity.

Synthesis Analysis

  • The reaction of cyclohexa-2,5-dienyl-1-methylaldehyde with 1,2-diaryl-1,2-diamine, followed by intramolecular bromo-amination, shows discrimination of two olefins in the cyclohexane system, utilized for the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).
  • Synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives via urea catalysis under ultrasound showcases an environment-friendly approach with high yields (Li et al., 2012).

Molecular Structure Analysis

  • 1,3,5-Tris(bromomethyl)-1,3,5-trialkylcyclohexanes, including (Bromomethyl)cyclohexane, have been synthesized and their structural properties investigated. The study reveals the strong influence of proximity effects on the reactivity of these highly substituted cyclohexanes (Hofmann et al., 2006).

Chemical Reactions and Properties

  • The synthesis of cyclohexane- and cyclopentane-1,3-dione-2-spirocyclopropanes using (1-aryl-2-bromoethyl)-dimethylsulfonium bromides illustrates the compound's role in facilitating complex chemical transformations (Nambu et al., 2015).

Physical Properties Analysis

  • The synthesis of Bromocyclohexane from potassium bromide and cyclohexanol in the presence of sulfuric acid provides insights into the physical properties of the compound, such as its high yield and purity under optimal conditions (Heng, 2008).

Scientific Research Applications

  • Synthesis of Highly Substituted Cyclohexanes: The preparation of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes demonstrates the complexity in synthesizing highly substituted cyclohexanes due to strong proximity effects influencing their reactivity (Hofmann et al., 2006).

  • Formation of a Soluble Tri-Grignard Reagent: The reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane in tetrahydrofuran yields a soluble tri-Grignard reagent, which is significant in organometallic chemistry (Boudjouk et al., 1985).

  • Asymmetric Synthesis: Intramolecular bromo-amination of 1,4-cyclohexadiene aminal has been used for asymmetric synthesis of (-)-gamma-lycorane, showcasing the compound's role in creating specific molecular structures (Fujioka et al., 2006).

  • Synthesis of Chiral Segments for Diterpenoids: A bromomethyl-cyclohexane derivative was used as a starting compound for synthesizing chiral segments, which are key building blocks for taxane-type diterpenoids (Kitagawa et al., 1984).

  • Bromination of Cyclohexanes: Studies on the bromination of cyclohexanes provide insights into the temperature effects on product distribution, demonstrating the compound's significance in synthetic chemistry (Altundas, 2019).

  • Catalysis and Hydrogenation: Research on platinum nanoparticle shape effects on benzene hydrogenation indicates that cyclohexane can be a product molecule, showing the application in catalysis and industrial processes (Bratlie et al., 2007).

  • Environmental Bioremediation: A study on the degradation of cyclohexane by Rhodococcus sp. EC1 highlights the potential use of (Bromomethyl)cyclohexane derivatives in environmental cleanup and bioremediation (Lee & Cho, 2008).

  • Membrane Reactors for Dehydrogenation: A microporous silica membrane reactor for cyclohexane dehydrogenation shows potential in energy applications, such as hydrogen storage and transport (Koutsonikolas et al., 2012).

Safety And Hazards

(Bromomethyl)cyclohexane is classified as a flammable liquid . It is advised to use personal protective equipment, avoid contact with skin, eyes, and clothing, and use only in well-ventilated areas . It is also recommended to avoid breathing vapors or spray mist, and not to ingest .

properties

IUPAC Name

bromomethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWSLBWDFJMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180190
Record name Cyclohexane, (bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)cyclohexane

CAS RN

2550-36-9
Record name Cyclohexane, (bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, (bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromomethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (bromomethyl)cyclohexane used in the synthesis of biologically active compounds?

A1: (Bromomethyl)cyclohexane serves as a crucial starting material for creating a variety of compounds, including those with potential as CDK2 inhibitors. For instance, it's utilized in the synthesis of 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and their 5-cyano-NNO-azoxy derivatives []. These compounds exhibit promising activity against CDK2, a protein implicated in the development of various cancers.

Q2: Can you explain the role of (bromomethyl)cyclohexane in the synthesis pathway of these CDK2 inhibitors?

A2: In the synthesis of these CDK2 inhibitors, (bromomethyl)cyclohexane is first reacted with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction, facilitated by microwave heating, results in the alkylation of the pyrimidine ring, introducing the cyclohexylmethoxy group, a key structural feature for CDK2 inhibition []. This step highlights the compound's role in building the core structure of the target molecules.

Q3: The research mentions modifications at the 2-position of the pyrimidine ring. How does the structure of the substituent at this position influence the biological activity of these CDK2 inhibitors?

A3: Research indicates that incorporating linear or less sterically hindered amines at the 2-position of the pyrimidine ring can lead to slightly improved activity against CDK2 compared to the lead compound NU6027 []. Conversely, bulkier substituents at this position tend to decrease the inhibitory activity. This suggests that steric hindrance around the 2-position can interfere with the molecule's binding to CDK2.

Q4: The research mentions the use of (bromomethyl)cyclohexane in the synthesis of chiral segments for taxane-type diterpenoids. Could you elaborate on this application?

A4: Taxane-type diterpenoids are complex natural products with significant medicinal value, particularly as anticancer agents. (Bromomethyl)cyclohexane, derived from d-camphor, can be utilized to create chiral segments that mimic the left-hand side of these intricate molecules []. These segments serve as crucial building blocks in the total synthesis of taxanes, allowing chemists to access these valuable compounds in a controlled and efficient manner.

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